N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide
Description
N-{ [1-(Thiophen-3-yl)cyclopropyl]methyl }-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a thiophene-substituted cyclopropane moiety via a carboxamide bridge. The compound’s stereoelectronic properties, such as the electron-rich thiophene and the rigid cyclopropane, may influence its binding affinity and metabolic stability compared to structurally related analogs .
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(15-9-12-3-1-2-4-14(12)20-15)18-11-17(6-7-17)13-5-8-21-10-13/h1-5,8-10H,6-7,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHTJBUENUQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine under suitable conditions to form the carboxamide.
Attachment of the Thiophene-Substituted Cyclopropyl Group: This is usually done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene-substituted cyclopropyl boronic acid reacts with the benzofuran carboxamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are typically employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structural Differences: The cyclopropane ring in this compound is substituted with a phenyl group and a 4-methoxyphenoxy moiety, whereas the target compound features a thiophene-attached cyclopropane and a benzofuran-carboxamide group. The diethylamine substituent in the carboxamide contrasts with the benzofuran-thiophene hybrid in the target molecule.
- Synthesis and Yield: Synthesized via procedure B with a diastereomeric ratio (dr) of 23:1 and a yield of 78% .
N-(Thiophen-3-yl)methyl-1-benzofuran-2-carboxamide (CAS 1206993-69-2)
- Structural Similarities: Shares the benzofuran-carboxamide backbone and a thiophene substituent.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Key Substituents | Synthesis Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-{ [1-(Thiophen-3-yl)cyclopropyl]methyl }-1-benzofuran-2-carboxamide | C₁₆H₁₃NO₂S | Cyclopropane, thiophene, benzofuran | Not reported | Not reported |
| N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide | C₂₀H₂₃NO₃ | Phenyl, 4-methoxyphenoxy, diethyl | 78% | 23:1 |
| N-(Thiophen-3-yl)methyl-1-benzofuran-2-carboxamide | C₁₄H₁₁NO₂S | Thiophene-methyl, benzofuran | Not reported | Not applicable |
Research Findings and Functional Insights
- Cyclopropane Impact: The strained cyclopropane in the target compound may enhance metabolic stability by resisting cytochrome P450 oxidation, a common issue in non-rigid analogs .
- Thiophene vs. Phenoxy Groups: Thiophene’s electron-rich nature could improve π-π stacking in protein binding compared to the 4-methoxyphenoxy group, which relies on hydrogen bonding .
- Stereochemical Challenges: The diastereoselectivity observed in the synthesis of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1) suggests that similar protocols for the target compound may require optimization to control stereochemistry .
Biological Activity
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide, with a CAS number of 2415601-27-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, and it has a molecular weight of 297.4 g/mol. The compound features a benzofuran core substituted with a thiophenyl cyclopropyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2415601-27-1 |
| Molecular Formula | CHNOS |
| Molecular Weight | 297.4 g/mol |
Neuroprotective Effects
Research has indicated that compounds similar to this compound may exhibit neuroprotective effects. For instance, a study synthesized various benzofuran derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among these derivatives, certain compounds demonstrated significant protection at concentrations of 100 µM, suggesting that modifications to the benzofuran structure can enhance neuroprotective properties .
Key Findings:
- Compounds with specific substitutions (e.g., -CH at R2 position) showed comparable efficacy to memantine, a known NMDA antagonist.
- The neuroprotective action was attributed to the ability to scavenge reactive oxygen species (ROS), which are implicated in neuronal damage.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. In vitro studies have demonstrated that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation in brain homogenates. This suggests that the compound may play a role in protecting neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize the findings related to SAR:
- Substituent Influence : The presence of electron-donating groups such as -CH or -OH at specific positions on the benzofuran ring significantly enhances neuroprotective and antioxidant activities.
- Core Structure Stability : The stability of the benzofuran core contributes to the overall bioactivity, making it a suitable scaffold for further derivatization.
Case Studies
Several case studies have explored related compounds within the benzofuran family, highlighting their potential therapeutic applications:
Case Study 1: Neuroprotection in Animal Models
A study evaluated the effects of various benzofuran derivatives on cognitive functions in animal models subjected to oxidative stress. Results indicated that certain compounds improved memory retention and reduced markers of oxidative damage in brain tissues.
Case Study 2: Antioxidant Efficacy
Another investigation focused on assessing the antioxidant capacity of benzofuran derivatives using DPPH radical scavenging assays. The results showed that compounds with specific substitutions exhibited significant antioxidant activity, suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
Q. What advanced analytical techniques are required to detect low-abundance metabolites?
- Answer :
- LC-HRMS/MS : With collision-induced dissociation (CID) to fragment metabolites .
- Isotope-Labeling : Using ¹³C-cyclopropane to track metabolic fate .
- Data Table :
| Metabolite | m/z (Observed) | Proposed Structure |
|---|---|---|
| M1 | 327.12 | Thiophene sulfoxide |
| M2 | 343.09 | Benzofuran dihydrodiol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
